molecular formula C11H9BrOZn B14878500 2-Methoxy-1-naphthylZinc bromide

2-Methoxy-1-naphthylZinc bromide

Cat. No.: B14878500
M. Wt: 302.5 g/mol
InChI Key: HAEAOUPQCIVCLF-UHFFFAOYSA-M
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Description

2-Methoxy-1-naphthylZinc bromide is an organozinc compound with the molecular formula C11H9BrOZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a 0.50 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-methoxy-1-naphthyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Methoxy-1-naphthyl bromide+Zn2-Methoxy-1-naphthylZinc bromide\text{2-Methoxy-1-naphthyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Methoxy-1-naphthyl bromide+Zn→2-Methoxy-1-naphthylZinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

2-Methoxy-1-naphthylZinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Methoxy-1-naphthylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination enhances the reactivity of the compound and allows for efficient bond formation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-naphthylLithium
  • 2-Methoxy-1-naphthylMagnesium bromide
  • 2-Methoxy-1-naphthylCopper

Uniqueness

Compared to similar compounds, 2-Methoxy-1-naphthylZinc bromide offers unique advantages in terms of reactivity and selectivity. Its zinc center provides a balance between reactivity and stability, making it suitable for a wide range of reactions. Additionally, it is less prone to side reactions and decomposition compared to its lithium and magnesium counterparts .

Properties

Molecular Formula

C11H9BrOZn

Molecular Weight

302.5 g/mol

IUPAC Name

bromozinc(1+);2-methoxy-1H-naphthalen-1-ide

InChI

InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

HAEAOUPQCIVCLF-UHFFFAOYSA-M

Canonical SMILES

COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

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